Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride
Overview
Description
“Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride” is a complex organic compound. It likely contains a cyclopentyl group (a five-membered carbon ring), a 3-methoxybenzyl group (a benzyl group with a methoxy group at the 3rd position), and an amine group (NH2), all connected in some way .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using techniques such as the Williamson Ether Synthesis . This involves the deprotonation of an alcohol and subsequent reaction with a benzyl bromide .
Scientific Research Applications
Synthesis and Chemical Properties
- Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride has been utilized in the synthesis of various compounds. For instance, Nnamonu, Agwada, and Nwadinigwe (2013) demonstrated its use in the production of N-benzyl derivatives and tetrahydroquinolines through an uncatalyzed amine exchange reaction and ring closure processes (Nnamonu, Agwada, & Nwadinigwe, 2013). Similarly, Georgiadis (1976) explored its application in generating amine adducts with antimicrobial and anticoccidial activities (Georgiadis, 1976).
Medicinal Chemistry and Pharmacology
- In medicinal chemistry, this compound has been used in the synthesis of various pharmacologically active molecules. For example, Jarboe et al. (1978) synthesized a derivative that acts as a peripheral dopamine blocking agent (Jarboe, Lipson, Bannon, & Dunnigan, 1978). Moreover, Shi et al. (2015) developed a manufacturing process for a benzylated chloropurine compound, highlighting the role of this compound in pharmaceutical synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).
Organic Chemistry and Catalysis
- The compound is also significant in organic chemistry and catalysis. Gadosy, Boyd, and Tee (2000) investigated its role in the catalysis of ester aminolysis (Gadosy, Boyd, & Tee, 2000). Additionally, Sakai, Ridder, and Hartwig (2006) employed it in the synthesis of tropene derivatives, demonstrating its utility in palladium-catalyzed hydroamination (Sakai, Ridder, & Hartwig, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The benzylamine moiety is known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The benzylamine moiety can undergo nucleophilic substitution reactions at the benzylic position .
Biochemical Pathways
The compound’s benzylamine moiety can undergo reactions at the benzylic position, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .
Result of Action
The compound’s interactions with its targets can lead to various downstream effects, potentially influencing cellular signaling pathways, enzymatic activity, and other biological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride. For instance, the compound’s stability might be affected by changes in pH or temperature .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12;/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFPCPFVNSYHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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